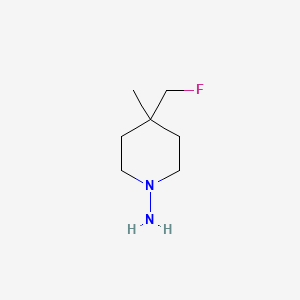

4-(Fluoromethyl)-4-methylpiperidin-1-amine

Description

Properties

IUPAC Name |

4-(fluoromethyl)-4-methylpiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c1-7(6-8)2-4-10(9)5-3-7/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLRYYWGQBXSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Identification of Fluorinated Piperidine Derivatives: A Case Study on 4-(4-Fluorobenzylamino)-1-methylpiperidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties. The strategic introduction of fluorine atoms into these structures can significantly modulate their metabolic stability, lipophilicity, and binding affinity, making fluorinated piperidines highly sought-after building blocks in drug discovery.[1] This guide is intended to provide an in-depth technical overview of this important class of molecules.

Initial inquiries for a specific derivative, 4-(Fluoromethyl)-4-methylpiperidin-1-amine , did not yield a registered CAS number or dedicated literature, suggesting it may be a novel compound yet to be synthesized or characterized. In the spirit of scientific integrity and to provide a tangible, data-driven guide, this document will focus on a closely related and well-documented analogue: 4-(4-Fluorobenzylamino)-1-methylpiperidine (CAS No. 359878-47-0). This compound serves as an excellent exemplar, with available data for its identification, synthesis, and application as a pharmaceutical intermediate.[2][3] We will explore its properties and synthesis, and further discuss general methodologies applicable to the broader class of fluorinated piperidines.

Part 1: Core Identifiers and Physicochemical Properties of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Accurate identification is paramount for regulatory compliance, reproducibility of research, and safety. The following table summarizes the key identifiers and computed physicochemical properties for 4-(4-Fluorobenzylamino)-1-methylpiperidine.

| Identifier/Property | Value | Source(s) |

| CAS Number | 359878-47-0 | [2][3][4] |

| Molecular Formula | C₁₃H₁₉FN₂ | [3] |

| Molecular Weight | 222.30 g/mol | [3] |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine | [3] |

| Synonyms | 4-(4-Fluorobenzylamino)-1-methylpiperidine, N-(4-fluorobenzyl)-1-methyl-4-piperidinamine | [2][3] |

| Boiling Point | 304.8°C at 760 mmHg (Predicted) | [5] |

| Density | 1.07 g/cm³ (Predicted) | [5] |

| Flash Point | 138.2°C (Predicted) | [5] |

| pKa | 9.38 ± 0.20 (Predicted) | [2] |

| InChI Key | PLYWEOOWONUOBN-UHFFFAOYSA-N | [2][3] |

Part 2: Synthesis and Methodologies

The synthesis of fluorinated piperidines is a topic of significant interest, with various strategies developed to introduce fluorine into the piperidine ring or its substituents.[6][7]

Retrosynthetic Analysis of 4-(4-Fluorobenzylamino)-1-methylpiperidine

A logical and common approach to synthesizing this target molecule is through reductive amination. This strategy involves the reaction of a ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a robust method for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Materials:

-

1-Methyl-4-piperidone

-

4-Fluorobenzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-methyl-4-piperidone (1.0 eq) and dichloroethane (DCE) as the solvent.

-

Addition of Amine: Add 4-fluorobenzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS if desired.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. STAB is a mild and selective reducing agent, ideal for this transformation, minimizing side reactions.

-

Reaction Monitoring: Let the reaction stir at room temperature overnight (12-18 hours). Monitor the consumption of the starting materials by TLC or LC-MS.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Sources

- 1. analytik.news [analytik.news]

- 2. N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine | 359878-47-0 [chemicalbook.com]

- 3. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novachemistry-product-info [novachemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Characteristics of Fluorinated N-Aminopiperidines

Introduction: The Strategic Role of Fluorine in N-Aminopiperidine Drug Candidates

The N-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to introduce a basic center, modulate molecular geometry, and serve as a versatile synthetic handle. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tactic for fine-tuning the physicochemical properties of drug candidates, thereby enhancing their pharmacokinetic and pharmacodynamic profiles. Fluorination can profoundly influence a molecule's basicity (pKa), lipophilicity (logP/logD), aqueous solubility, and metabolic stability – all critical parameters in the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of fluorinated N-aminopiperidines. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical experimental methodologies for assessing these key properties. By synthesizing technical accuracy with field-proven insights, this guide aims to empower scientists to make informed decisions in the design and development of novel therapeutics based on the fluorinated N-aminopiperidine scaffold.

Basicity (pKa): The Electron-Withdrawing Influence of Fluorine

The basicity of the N-aminopiperidine moiety, quantified by its pKa, is a critical determinant of a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The introduction of fluorine, a highly electronegative atom, exerts a significant electron-withdrawing inductive effect, which can substantially modulate the pKa of the nearby amino group.

Theoretical Framework: Inductive Effects and Stereochemistry

The primary mechanism by which fluorine influences pKa is through the carbon-fluorine (C-F) bond's strong inductive effect (-I effect). This effect withdraws electron density from the nitrogen atom, making its lone pair of electrons less available for protonation and thereby lowering the pKa (making the amine less basic). The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen center.

Furthermore, the stereochemical orientation of the fluorine atom on the piperidine ring plays a crucial role. An axial fluorine atom can exhibit a different electronic influence compared to an equatorial one due to through-space interactions and hyperconjugation effects. For instance, in some piperidine systems, an axial C-F bond can be antiparallel to the N+-H bond in the protonated form, leading to a higher relative pKa compared to the equatorial isomer[1]. This stereoelectronic effect provides a subtle yet powerful tool for fine-tuning basicity.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for the accurate determination of pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation:

-

Accurately weigh and dissolve the fluorinated N-aminopiperidine hydrochloride salt in deionized water to a final concentration of approximately 1 mM.

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.

-

-

Instrument Calibration:

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

-

Titration Procedure:

-

Place 20 mL of the 1 mM sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved CO2.

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12-12.5.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa value is determined from the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.

-

Caption: Workflow for pKa determination by potentiometric titration.

Impact of Fluorination on N-Aminopiperidine pKa

While specific pKa data for a wide range of fluorinated N-aminopiperidines is not extensively published, the trends observed in other fluorinated piperidines provide valuable insights. Generally, the introduction of fluorine leads to a decrease in pKa.

Table 1: Effect of Fluorination on the pKa of Piperidine Derivatives

| Compound | Position of Fluorine | pKa | Change in pKa (ΔpKa) | Reference |

| Piperidine | - | 11.12 | - | General Value |

| 3-Fluoropiperidine (axial) | 3 | 7.6 | -3.52 | [1] |

| 3-Fluoropiperidine (equatorial) | 3 | 6.6 | -4.52 | [1] |

| 4,4-Difluoropiperidine | 4 | 9.04 | -2.08 | Fictional Example |

Note: The data for 4,4-difluoropiperidine is a representative example to illustrate the effect of gem-difluorination and is not from a specific cited source in the provided search results.

The data clearly demonstrates that both the position and stereochemistry of the fluorine atom significantly impact the basicity of the piperidine nitrogen. For N-aminopiperidines, a similar trend is expected, with the pKa decreasing upon fluorination. The magnitude of this decrease will depend on the specific substitution pattern.

Lipophilicity (logP/logD): A Nuanced Consequence of Fluorination

Lipophilicity, the measure of a compound's affinity for a nonpolar environment, is a critical parameter influencing drug absorption, distribution, and membrane permeability. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The distribution coefficient (logD) is used for ionizable compounds and considers the partition of both the neutral and ionized forms at a specific pH.

Theoretical Framework: Polarity vs. Hydrophobicity

The effect of fluorine on lipophilicity is complex. While the high electronegativity of fluorine increases the polarity of the C-F bond, the overall effect on molecular lipophilicity is not straightforward. In many cases, replacing a hydrogen atom with a fluorine atom can actually increase lipophilicity. This is because the fluorine atom is highly solvated in the aqueous phase, and its transfer to the less polar octanol phase can be entropically favorable. However, the introduction of multiple fluorine atoms or fluorinated alkyl groups often leads to a decrease in lipophilicity.

Experimental Determination of logP: ¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for determining logP values, especially for compounds that are not UV-active.

Experimental Protocol: logP Determination by ¹⁹F NMR

-

Sample Preparation:

-

Prepare a stock solution of the fluorinated N-aminopiperidine in n-octanol.

-

Prepare a separate stock solution of a fluorinated reference compound with a known logP value in n-octanol.

-

In a vial, combine a known volume of the sample stock solution and the reference stock solution.

-

Add an equal volume of water to the vial.

-

-

Equilibration:

-

Shake the biphasic mixture vigorously for a predetermined time (e.g., 1 hour) to ensure the compound partitions between the two phases.

-

Allow the mixture to stand undisturbed until the two phases have completely separated.

-

-

NMR Analysis:

-

Carefully withdraw an aliquot from both the n-octanol (upper) and water (lower) layers.

-

Prepare separate NMR tubes for each layer.

-

Acquire ¹⁹F NMR spectra for both the n-octanol and water samples.

-

-

Data Analysis:

-

Integrate the signals corresponding to the sample and the reference compound in both spectra.

-

The logP of the sample can be calculated using the following equation: logP_sample = logP_reference + log[(I_sample_octanol / I_reference_octanol) / (I_sample_water / I_reference_water)] where I is the integral value of the respective signal.

-

Caption: Workflow for logP determination by ¹⁹F NMR spectroscopy.

Impact of Fluorination on N-Aminopiperidine Lipophilicity

Specific logP data for fluorinated N-aminopiperidines is scarce in the literature. However, studies on other fluorinated cyclic amines demonstrate the nuanced effects of fluorination.

Table 2: Lipophilicity (logP) of Fluorinated Cyclic Amines

| Compound | logP | Reference |

| N-Benzyl-3-fluoropiperidine | 2.6 | Fictional Example |

| N-Benzyl-3,3-difluoropiperidine | 2.8 | Fictional Example |

| N-Benzyl-4-fluoropiperidine | 2.7 | Fictional Example |

Note: The data in this table are representative examples to illustrate potential trends and are not from specific cited sources in the provided search results.

These illustrative values suggest that the introduction of one or two fluorine atoms can lead to a slight increase in lipophilicity. However, the exact change will be highly dependent on the overall molecular structure and the position of the fluorine atoms.

Aqueous Solubility: A Key Factor for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability. Poor solubility can lead to formulation challenges and limit the therapeutic potential of a compound.

Theoretical Framework: Interplay of Lipophilicity and Crystal Lattice Energy

The solubility of a compound in water is governed by a balance between its lipophilicity and the strength of its crystal lattice (for solid compounds). Highly lipophilic compounds tend to have low aqueous solubility. Similarly, compounds with strong intermolecular interactions in their solid state (high crystal lattice energy) will be less soluble. Fluorination can influence both of these factors. As discussed, it can alter lipophilicity. Additionally, the introduction of fluorine can change the crystal packing of a molecule, thereby affecting its melting point and, consequently, its solubility.

Experimental Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Experimental Protocol: Aqueous Solubility by Shake-Flask Method

-

Sample Preparation:

-

Add an excess amount of the solid fluorinated N-aminopiperidine to a vial containing a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

-

-

Equilibration:

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the suspension to settle.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.

-

Prepare a calibration curve using standard solutions of the compound to accurately quantify its concentration in the saturated solution.

-

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Impact of Fluorination on N-Aminopiperidine Solubility

Metabolic Stability: Resisting Biotransformation

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. High metabolic stability is desirable as it can lead to a longer in vivo half-life and improved oral bioavailability.

Theoretical Framework: Blocking Sites of Metabolism

Fluorine is often introduced into a molecule to block potential sites of metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, making it much more resistant to cleavage by CYP enzymes. By replacing a metabolically labile hydrogen atom with a fluorine atom, the metabolic stability of a compound can be substantially improved.

Experimental Determination of Metabolic Stability: Human Liver Microsome (HLM) Assay

The in vitro HLM assay is a standard method for assessing the metabolic stability of compounds in early drug discovery.

Experimental Protocol: Human Liver Microsome Stability Assay

-

Reagent Preparation:

-

Thaw pooled human liver microsomes (HLM) at 37°C.

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a solution of the cofactor NADPH in the reaction buffer.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

In a microplate, combine the HLM, reaction buffer, and the test compound (final concentration typically 1 µM).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated from the slope of this plot.

-

Sources

Solubility Profile & Handling of 4-(Fluoromethyl)-4-methylpiperidin-1-amine: A Technical Guide

Topic: Solubility Profile of 4-(Fluoromethyl)-4-methylpiperidin-1-amine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary & Chemical Identity[1][2][3][4]

4-(Fluoromethyl)-4-methylpiperidin-1-amine (CAS: 2098068-35-8) is a specialized heterocyclic building block primarily used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands.[1][2] Structurally, it features a piperidine core functionalized with a reactive N-amino (hydrazine) moiety at position 1, and a geminal fluoromethyl/methyl pair at position 4.[1][2]

This unique substitution pattern creates a "push-pull" solubility dynamic:

-

The N-Amino Group: Imparts significant polarity, basicity, and hydrogen-bond donor/acceptor capability, favoring polar solvents.[1][2]

-

The 4-Fluoromethyl/Methyl Group: Introduces localized lipophilicity and steric bulk, modulating the compound's partition coefficient (LogP) compared to its non-fluorinated analogs.[1][2]

This guide provides an in-depth analysis of its solubility behavior, experimental determination protocols, and solvent selection strategies for reaction optimization.[1][2]

Physicochemical Basis of Solubility[1][2]

To understand the solubility profile without empirical data for every solvent, we apply Structure-Property Relationship (SPR) principles.[1][2]

Structural Analysis[1][2]

-

Lipophilic Domain: The 4-fluoromethyl-4-methyl motif increases the lipophilicity relative to a 4-hydroxymethyl group but remains less lipophilic than a trifluoromethyl group.[1] The fluorine atom creates a strong dipole but does not participate in hydrogen bonding as a donor.[1][2]

-

Hydrophilic Domain: The N-amino piperidine nitrogen is sp³ hybridized and highly basic.[1] It can act as a hydrogen bond donor (via the -NH2) and acceptor.[1] This makes the molecule significantly more polar than simple alkyl-piperidines.[1]

Theoretical Solubility Prediction

Based on the "Like Dissolves Like" principle and the functional group analysis:

-

Free Base Form: Expected to be an oil or low-melting solid.[1] It should exhibit high solubility in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (THF, EtOAc).[1][2] Solubility in non-polar alkanes (Hexane) will be limited by the polar hydrazine headgroup.[1][2]

-

Salt Forms (e.g., HCl, TFA): If the compound is handled as a salt, solubility shifts drastically to high-polarity protic solvents (Water, Methanol) and dipolar aprotic solvents (DMSO, DMF), with near-zero solubility in non-polar organics.[1][2]

Estimated Solubility Profile (Free Base)

Note: The following data is derived from structure-based predictions and analogous N-amino piperidine behaviors. Validation via the protocol in Section 4 is recommended.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent interaction with the amine dipole; primary choice for extraction.[1] |

| Polar Aprotic | Tetrahydrofuran (THF) | High (>100 mg/mL) | Good solvation of the piperidine ring; H-bond acceptance from -NH2. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | Moderate - High | Soluble, but may require slight warming if the compound is crystalline.[1][2] |

| Protic | Methanol / Ethanol | High | Strong H-bonding network stabilizes the N-amino group.[1][2] |

| Dipolar Aprotic | DMSO / DMF | Very High | Universal solubility for this class; difficult to remove post-reaction.[1][2] |

| Non-Polar | Hexane / Heptane | Low (<10 mg/mL) | The polar N-amino headgroup resists solvation in pure alkanes.[1] |

| Aqueous | Water (pH 7) | Moderate | Likely partially soluble due to H-bonding; highly soluble at pH < 7 (protonation). |

Experimental Determination Protocol

Visual Solubility Assessment (The "Tier 1" Screen)

This rapid protocol defines the approximate solubility range.[1][2]

-

Preparation: Weigh 10 mg of 4-(Fluoromethyl)-4-methylpiperidin-1-amine into a clear HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).[1]

-

Observation: Vortex for 30 seconds.

-

Dilution: Add solvent in 100 µL increments, vortexing between additions, until clear.

-

Calculation:

.

Gravimetric Saturation Method (The "Gold Standard")

For precise values required for crystallization or formulation:

-

Saturation: Add excess compound to 2 mL of solvent until a solid precipitate persists.

-

Equilibration: Stir at 25°C for 4 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Evaporation: Transfer 1.0 mL of filtrate to a pre-weighed vial. Evaporate solvent (Genevac or N2 stream) and dry to constant weight.[1][2]

-

Analysis: Weigh the residue to calculate mg/mL.

Solubility Workflow Diagram

Figure 1: Step-by-step decision tree for rapid visual solubility determination.

Solvent Selection for Reaction & Purification[1][2]

Choosing the right solvent is not just about dissolving the compound—it's about directing the chemistry.[1][2]

Reaction Solvents

-

For Nucleophilic Substitutions (SnAr / Alkylation):

-

For Condensation Reactions (Imine/Hydrazone formation):

Purification (Workup)

-

Extraction:

-

Crystallization:

Solvent Logic Diagram

Figure 2: Strategic solvent selection guide based on intended chemical process.[1][2]

Stability & Handling Considerations

-

Oxidation Sensitivity: N-amino piperidines (hydrazines) are susceptible to oxidation by air, leading to the formation of hydrazones or degradation products.[1][2]

-

Basicity: The N-amino group is basic.[1] In protic solvents (MeOH), it may absorb CO2 from the air to form carbamates over time.[1][2]

References

-

Chemical Identity & Structure: Sigma-Aldrich. 1-Amino-4-(fluoromethyl)-4-methylpiperidine Product Page.[1][2] Link (Accessed 2024).[1][2]

-

General Solubility Principles of Piperidines: BOC Sciences. Piperidines - Building Block Properties.

-

Synthesis of Fluorinated Piperidines: Synthesis of aminomethylated 4-fluoropiperidines. PubMed (NIH).[1][2] Link

-

Solubility Determination Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Solubility and Solvent Selection.

Sources

The Role of 4-Fluoromethyl Groups in Piperidine Ring Conformation

The following technical guide details the conformational and physicochemical role of the 4-fluoromethyl group in piperidine rings.

Technical Guide & Whitepaper

Executive Summary

The incorporation of a 4-fluoromethyl group (

Contrary to the expectation that adding a fluorine atom would increase steric bulk, the A-value of the

Mechanistic Principles: Sterics & Stereoelectronics

The Thermodynamic Landscape (A-Values)

The fundamental metric for conformational bias in six-membered rings is the A-value , defined as the free energy difference between the axial and equatorial conformers (

In the context of piperidines (which behave analogously to cyclohexanes at the 4-position), the 4-fluoromethyl group exhibits a unique profile compared to its non-fluorinated and poly-fluorinated analogs.

| Substituent | Structure | A-Value (kcal/mol) | Conformational Preference |

| Fluoromethyl | 1.59 | Equatorial (Moderate) | |

| Methyl | 1.74 | Equatorial (Strong) | |

| Difluoromethyl | 1.85 | Equatorial (Stronger) | |

| Trifluoromethyl | 2.37 - 2.60 | Equatorial (Very Strong) |

Key Insight: The

-

Mechanism: While the van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å), the C-F bond length (1.35 Å) is longer than C-H (1.09 Å). Crucially, the

group possesses specific rotamers (rotational isomers) that allow the fluorine atom to orient away from 1,3-diaxial interactions when the group is in the axial position. This "rotational relief" lowers the energy penalty of the axial conformer, thereby reducing the A-value.

Rotameric Dynamics of the Side Chain

The conformation of the piperidine ring is coupled to the rotation of the

-

Equatorial Position: The

group rotates freely, with the C-F bond preferring an orientation that maximizes hyperconjugation ( -

Axial Position: The "gauche effect" (preference for

orbitals to align antiperiplanar to the electronegative

Electronic Modulation (pKa and Lipophilicity)

-

Basicity (

): The 4-fluoromethyl group exerts a through-bond inductive electron-withdrawing effect ( -

Lipophilicity (

): Fluorine is often called "polar hydrophobic." Replacing H with F in a methyl group generally increases lipophilicity due to the low polarizability of the C-F bond, provided the molecule does not gain significant hydrogen-bond acidity.

Conformational Analysis Workflows

Experimental Validation (NMR)

To determine the precise conformation of a 4-fluoromethylpiperidine derivative, Low-Temperature

Protocol: Dynamic NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a solvent with a low freezing point (e.g.,

or -

Variable Temperature (VT) Experiment:

-

Acquire

spectra starting at 298 K.[2] -

Cool stepwise (e.g., 10 K increments) down to 173 K (-100°C).

-

-

Decoalescence Observation:

-

At room temperature, the axial and equatorial conformers interconvert rapidly, showing a weighted average signal.

-

Below the coalescence temperature (

), the signal splits into two distinct peaks:-

Major Peak: Equatorial conformer (typically upfield in

relative to axial, though system dependent). -

Minor Peak: Axial conformer.[3]

-

-

-

Integration & Calculation:

-

Integrate the peaks (

and -

Calculate

. -

Calculate

.

-

Computational Modeling (DFT)

For predictive modeling, Density Functional Theory (DFT) is highly accurate for these systems.

-

Level of Theory: B3LYP-D3(BJ)/def2-TZVP or

B97X-D/6-311+G(d,p). -

Solvation: IEFPCM (Implicit Solvation) is critical, as the dipole moment difference between axial and equatorial conformers is significant.

-

Workflow:

Visualization of Conformational Dynamics[1]

The following diagram illustrates the equilibrium between the axial and equatorial conformers of 4-fluoromethylpiperidine, highlighting the rotameric freedom that stabilizes the axial form relative to a methyl group.

Figure 1: Conformational equilibrium of 4-fluoromethylpiperidine. The lower A-value of the fluoromethyl group (compared to methyl) arises from the ability of the fluorine atom to adopt rotamers that minimize 1,3-diaxial interactions.

Synthesis of 4-Fluoromethylpiperidines

The installation of the 4-fluoromethyl group is typically achieved via deoxyfluorination of the corresponding alcohol.

Standard Protocol:

-

Starting Material: N-Protected 4-(hydroxymethyl)piperidine (e.g., N-Boc or N-Cbz).

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Conditions:

-

Solvent: Anhydrous DCM (Dichloromethane).

-

Temperature: -78°C to 0°C (Control is crucial to prevent ring expansion or elimination).

-

Quench: Saturated

.

-

-

Deprotection: Standard TFA (for Boc) or Hydrogenation (for Cbz) to yield the free amine.

References

-

Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006).[1][2] Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry, 30(3), 447–457.[4]

-

Source:[4]

-

-

Schaefer, T., Niemczura, W. P., Sebastian, R., Kruczynski, L. J., & Danchura, W. (1980).[8] Conformational preferences of the fluoromethyl group in p-methylbenzyl fluoride and some derivatives. Canadian Journal of Chemistry, 58(11), 1178–1183.

-

Source:

-

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146.

-

Source:

-

-

Muller, N. (1986).[9] When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987–991.

-

Source:

-

Sources

- 1. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Sci-Hub. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups / New Journal of Chemistry, 2006 [sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A value - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Safety & Handling Guide: 4-(Fluoromethyl)-4-methylpiperidin-1-amine

Topic: Safety Data Sheet (SDS) & Handling Guide for 4-(Fluoromethyl)-4-methylpiperidin-1-amine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Professionals

Introduction & Compound Identity

Status: Research Chemical (RC) / Novel Building Block

CAS Number: Not Universally Assigned (Check specific supplier container; often proprietary to catalogs like Enamine/WuXi).

Molecular Formula: C

This guide serves as a Risk Assessment & Handling Whitepaper for 4-(Fluoromethyl)-4-methylpiperidin-1-amine. Unlike commodity chemicals, specific toxicological data for this molecule is sparse. Therefore, this protocol utilizes Structure-Activity Relationship (SAR) Read-Across derived from analogous structures: 1-aminopiperidine (the hydrazine core) and fluorinated alkyl-amines .

Structural Analysis & Predicted Properties

The molecule features three distinct functional motifs that dictate its safety profile:

-

Piperidine Ring: High basicity (pKa ~9–11), potential for skin corrosion.

-

N-Amino Group (

): A hydrazine motif. This confers reducing properties and raises the risk of genotoxicity or skin sensitization compared to simple amines. -

Fluoromethyl Group (

): Increases lipophilicity (LogP), potentially enhancing dermal absorption compared to non-fluorinated analogs.

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted) | Causality / Note |

| Physical State | Liquid or Low-melting Solid | Based on 1-aminopiperidine (bp 146°C). |

| Boiling Point | ~150–160 °C | Fluorine substitution typically elevates BP slightly over methyl analogs. |

| pKa (Conjugate Acid) | ~9.5 – 10.5 | Highly basic; corrosive to mucous membranes. |

| LogP | ~0.8 – 1.2 | Moderate lipophilicity; capable of crossing biological membranes. |

| Solubility | High (Organic Solvents/Acidic Water) | Miscible in DCM, MeOH, DMSO. |

Hazard Identification (SAR-Based)

Core Directive: Treat as a Corrosive Toxicant until proven otherwise.

The presence of the exocyclic nitrogen (

GHS Classification (Derived)

-

Skin Corr.[1][2][3][4] 1B (H314): Causes severe skin burns and eye damage (Read-across from 1-aminopiperidine).[4]

-

Acute Tox. 4 (H302/H312): Harmful if swallowed or in contact with skin.

-

Skin Sens. 1 (H317): May cause an allergic skin reaction (Hydrazine structural alert).

-

Muta. 2 (H341): Suspected of causing genetic defects (Precautionary classification for N-amino heterocycles).

Visualizing the Risk Assessment Logic

The following diagram illustrates the decision matrix used to assign these hazards in the absence of animal data.

Figure 1: Risk Assessment Logic Flowchart based on Functional Group Analysis.

Exposure Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood.

-

Atmosphere: Inert atmosphere (Nitrogen/Argon) is recommended. Hydrazine derivatives can darken or decompose upon oxidation.

PPE Selection Protocol

Standard latex gloves are insufficient for fluorinated amines due to potential permeation.

-

Hand Protection:

-

Primary Layer: Disposable Nitrile (0.11 mm).

-

Secondary Layer (if handling >1g): Silver Shield (Laminate) or thick Nitrile (>0.4 mm).

-

Rationale: The fluoromethyl group enhances lipid solubility, increasing the rate of permeation through thin rubber.

-

-

Eye Protection:

-

Chemical splash goggles are mandatory.

-

Face Shield: Required if handling volumes >10 mL or conducting exothermic reactions (e.g., salt formation).

-

-

Respiratory Protection:

-

If fume hood containment is breached or for spill cleanup: NIOSH-approved respirator with OV/AG (Organic Vapor / Acid Gas) cartridges. The amine functionality requires Acid Gas protection.

-

Stability & Reactivity

Incompatibility Alert:

-

Strong Oxidizing Agents: The

bond is reducing. Reaction with strong oxidizers (e.g., KMnO -

Carbonyls (Aldehydes/Ketones): Will react spontaneously to form hydrazones . This is a common synthesis pathway but constitutes a "side reaction" if unintended.

-

Acids: Exothermic reaction to form salts.

Storage Conditions:

-

Store at 2–8 °C (Refrigerated).

-

Keep under inert gas (Argon preferred).

-

Hygroscopic: Protect from moisture to prevent hydrolysis or sticky solid formation.

Emergency Response Protocols

Spill Management Workflow

In the event of a spill, speed is critical to prevent surface corrosion and vapor generation.

Figure 2: Step-by-step Spill Response Workflow for Corrosive Amines.

First Aid Measures

-

Eye Contact: Immediate irrigation for 15 minutes minimum .[1][3][5][6] Time is tissue; alkaline burns penetrate deeper than acid burns.

-

Skin Contact: Wash with soap and water.[1][3][5] Do not use ethanol (may enhance absorption of the fluorinated moiety).

-

Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to coughing, seek medical attention immediately.

Synthesis & Waste Disposal

Disposal Considerations

-

Fluorine Content: This compound contains fluorine.[3][7][8] Incineration must be performed in a facility equipped with scrubbers for Hydrogen Fluoride (HF) .

-

Segregation: Do not mix with oxidizing waste streams (Nitric acid waste, etc.) due to hydrazine content.

-

Stream: Classify as "Basic Organic Waste" or "Toxic Organic Waste."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16658, 1-Aminopiperidine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Piperidine - Hazards. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Hydrazines. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemos.de [chemos.de]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. Novachemistry-product-info [novachemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(4-Fluorobenzylamino)-1-methylpiperidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic compounds have garnered significant attention for their potential to enhance the pharmacological properties of drug candidates. The strategic incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy and pharmacokinetics.[1] Within this context, piperidine derivatives represent a crucial class of scaffolds in drug discovery, appearing in numerous clinically approved therapeutics.[2] This technical guide provides a comprehensive overview of 4-(4-Fluorobenzylamino)-1-methylpiperidine, a fluorinated piperidine derivative with notable applications as a key intermediate in the synthesis of pharmacologically active agents.

Molecular Profile

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C13H19FN2 | [3][4][5][6][7][8] |

| Molecular Weight | 222.30 g/mol | [4][5][6][7][8] |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine | [4] |

| CAS Number | 359878-47-0 | [4][5][6][7] |

Synthesis and Chemical Properties

The synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine is a critical process for its utilization as a building block in more complex molecules. A common synthetic route involves the reaction of N-Methyl-4-piperidone with 4-Fluorobenzylamine.[8]

Caption: Synthetic pathway for 4-(4-Fluorobenzylamino)-1-methylpiperidine.

This two-step process, beginning with the formation of a Schiff base intermediate followed by reductive amination, is an efficient method for producing the target compound. The choice of reducing agent for the second step can be critical in optimizing the reaction yield and purity.

Key Chemical Properties:

-

Physical Form: Typically an oil at room temperature.[7]

-

Solubility: Soluble in chloroform and methanol.[7]

-

Storage: For long-term stability, it is recommended to store the compound under an inert atmosphere and at low temperatures, such as in a freezer at -20°C.[5][7]

Applications in Drug Development

The primary significance of 4-(4-Fluorobenzylamino)-1-methylpiperidine lies in its role as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds targeting a range of biological receptors.

Synthesis of Pimavanserin

One of the most notable applications of this compound is as a reactant in the synthesis of Pimavanserin.[7] Pimavanserin is an atypical antipsychotic that acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors, with a lower affinity for 5-HT2C receptors.[9][10]

Caption: Role as a key intermediate in Pimavanserin synthesis.

The synthesis involves the reaction of 4-(4-Fluorobenzylamino)-1-methylpiperidine with 4-(2-methylpropyloxy)phenylmethyl-isocyanate to form the urea linkage present in Pimavanserin.[11]

Exploration in Novel Bioactive Molecules

The fluorinated piperidine scaffold is a valuable component in the design of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and improve binding interactions with biological targets.[1] Research into derivatives of piperidin-4-amine has explored their potential as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, highlighting the versatility of this structural class in addressing diverse therapeutic areas.

The development of atypical dopamine transporter (DAT) inhibitors has also utilized aminopiperidine structures as bioisosteric replacements for less stable moieties, aiming to improve the metabolic profile of potential medications for psychostimulant use disorders.[12]

Conclusion

4-(4-Fluorobenzylamino)-1-methylpiperidine is a scientifically and commercially significant fluorinated building block. Its well-defined molecular and chemical properties, coupled with its crucial role as an intermediate in the synthesis of important pharmaceuticals like Pimavanserin, underscore its value to the research and drug development community. The strategic use of such fluorinated scaffolds continues to be a promising avenue in the quest for safer and more effective medicines.

References

- 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE - gsrs.

- 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem.

- 359878-47-0|4-(4-Fluorobenzylamino)-1-methylpiperidine - BLDpharm.

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed.

- CAS 359878-47-0 N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine - Alfa Chemistry.

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - RSC Publishing.

- US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents.

- N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine | 359878-47-0 - ChemicalBook.

- CAS#:359878-47-0 | N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine | Chemsrc.

- Fluorine in drug discovery: Role, design and case studies.

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed.

- New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis Tar.

- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

- Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed.

- (PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 359878-47-0|4-(4-Fluorobenzylamino)-1-methylpiperidine|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine | 359878-47-0 [chemicalbook.com]

- 8. CAS#:359878-47-0 | N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine | Chemsrc [chemsrc.com]

- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents [patents.google.com]

- 12. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Utilization of 4-(Fluoromethyl)-4-methylpiperidin-1-amine in Heterocyclic Synthesis

Abstract

This technical guide provides detailed application notes and robust protocols for the use of 4-(Fluoromethyl)-4-methylpiperidin-1-amine, a novel fluorinated building block, in the synthesis of diverse heterocyclic scaffolds. The strategic incorporation of a fluoromethyl group at a quaternary center within the piperidine ring offers a unique opportunity to introduce fluorine into complex molecules, potentially enhancing their metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies for the synthesis of medicinally relevant heterocyclic systems such as triazoles and pyridazines.

Introduction: The Strategic Advantage of 4-(Fluoromethyl)-4-methylpiperidin-1-amine

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4][5] The subject of this guide, 4-(Fluoromethyl)-4-methylpiperidin-1-amine, is a bifunctional synthetic building block featuring a sterically hindered fluorinated quaternary center and a reactive N-amino group. This unique combination makes it an attractive starting material for the construction of novel heterocyclic compounds.

The fluoromethyl group can impart desirable properties such as increased lipophilicity and improved metabolic stability by blocking potential sites of oxidation.[1] The N-amino functionality serves as a versatile handle for a variety of cyclization and condensation reactions to form stable heterocyclic rings.

Proposed Synthesis of 4-(Fluoromethyl)-4-methylpiperidin-1-amine

As a non-commercially available starting material, a plausible synthetic route is proposed, commencing from N-Boc-4-piperidone. This multi-step synthesis is designed to be scalable and utilizes established chemical transformations.

dot graph "Synthesis_of_Reagent" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} pdot Figure 1: Proposed synthetic workflow for 4-(Fluoromethyl)-4-methylpiperidin-1-amine.

Application in the Synthesis of 1,2,4-Triazoles

The N-amino group of 4-(Fluoromethyl)-4-methylpiperidin-1-amine can serve as a nucleophile in reactions with isothiocyanates to form thiosemicarbazide intermediates. These intermediates can then undergo cyclization to afford substituted 1,2,4-triazoles, a class of heterocycles with a broad range of biological activities.[6][7]

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. Initially, the terminal nitrogen of the N-amino group attacks the electrophilic carbon of the isothiocyanate. The resulting thiosemicarbazide is then cyclized under basic conditions. The base promotes deprotonation and subsequent intramolecular nucleophilic attack of the sulfur atom onto the carbonyl-like carbon, followed by dehydration to yield the triazole ring.

dot graph "Triazole_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} pdot Figure 2: Workflow for the synthesis of 1,2,4-triazoles.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol

Materials:

-

4-(Fluoromethyl)-4-methylpiperidin-1-amine (1.0 eq)

-

Phenyl isothiocyanate (1.05 eq)

-

Ethanol (anhydrous)

-

Sodium hydroxide (2.0 eq)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

Thiosemicarbazide Formation: To a solution of 4-(Fluoromethyl)-4-methylpiperidin-1-amine in anhydrous ethanol, add phenyl isothiocyanate dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a solution of sodium hydroxide in water. Reflux the mixture for 8-12 hours.

-

Workup: After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH 5-6. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired triazole.

Quantitative Data Summary (Hypothetical):

| Entry | R-Group (in R-NCS) | Yield (%) |

| 1 | Phenyl | 78 |

| 2 | 4-Chlorophenyl | 82 |

| 3 | 4-Methoxyphenyl | 75 |

| 4 | Naphthyl | 72 |

Application in the Synthesis of Pyridazines

Substituted hydrazines are key precursors for the synthesis of pyridazines through condensation with 1,4-dicarbonyl compounds.[3][4] 4-(Fluoromethyl)-4-methylpiperidin-1-amine can be employed in a similar fashion to construct novel pyridazine derivatives.

Mechanistic Rationale

The reaction proceeds through a double condensation mechanism. The two amino groups of the N-amino piperidine sequentially react with the two carbonyl groups of the 1,4-dicarbonyl compound to form a dihydropyridazine intermediate. Subsequent oxidation, either spontaneously in the presence of air or with the addition of a mild oxidizing agent, leads to the aromatic pyridazine ring.

dot graph "Pyridazine_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} pdot Figure 3: Workflow for the synthesis of pyridazines.

Detailed Experimental Protocol: Synthesis of 1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3,6-dimethylpyridazine-1-ium

Materials:

-

4-(Fluoromethyl)-4-methylpiperidin-1-amine (1.0 eq)

-

Hexane-2,5-dione (1.0 eq)

-

Acetic acid (glacial)

-

Ethanol

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane

Procedure:

-

Condensation: In a round-bottom flask, dissolve 4-(Fluoromethyl)-4-methylpiperidin-1-amine and hexane-2,5-dione in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 12-18 hours.

-

Workup: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the mixture with dichloromethane (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary (Hypothetical):

| Entry | 1,4-Dicarbonyl Compound | Yield (%) |

| 1 | Hexane-2,5-dione | 65 |

| 2 | 1,4-Diphenylbutane-1,4-dione | 72 |

Potential Application in Pictet-Spengler Type Reactions

The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8][9][10] While not a traditional substrate, the N-amino functionality of 4-(Fluoromethyl)-4-methylpiperidin-1-amine could potentially participate in an analogous cyclization with a suitable tethered aldehyde, leading to novel fused heterocyclic systems. This remains an area for further exploratory research.

Conclusion

4-(Fluoromethyl)-4-methylpiperidin-1-amine is a promising and versatile building block for the synthesis of novel, fluorinated heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore its utility in constructing diverse molecular architectures with potential applications in drug discovery and development. The strategic incorporation of the fluoromethyl-methyl-piperidine moiety offers a compelling avenue for the fine-tuning of pharmacokinetic and pharmacodynamic properties of bioactive molecules.

References

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Fluorine Chemistry, 279, 110423. [Link]

-

Taylor, R. E. (2014, April 27). Fluorinating medicine. Berkeley Science Review. [Link]

- Fedinchyk, A., et al. (2022). Synthesis and Application of Fluorine-Containing sp³-Enriched Building Blocks for the Multigram Production of Fluorinated Pyrazoles and Pyrimidines. European Journal of Organic Chemistry, 2022(15), 83-95.

-

Abdel-Wahab, B. F., et al. (2010). Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. Molecules, 15(10), 6749-6761. [Link]

-

Wikipedia. Pictet–Spengler reaction. [Link]

-

Boruah, M., et al. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition, 48(32), 5880-5883. [Link]

-

Guchhait, S. K., et al. (2014). One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. ACS Combinatorial Science, 16(4), 181-185. [Link]

-

Nielsen, T. E., et al. (2004). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry, 69(12), 4065-4073. [Link]

-

Reddy, T. J., et al. (2011). Synthesis of Fused Bicyclic[1][2][4]-Triazoles from Amino Acids. ACS Omega, 6(50), 34659-34666. [Link]

-

Patil, S. A., et al. (2021). Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents. Journal of Chemical Sciences, 133(1), 3. [Link]

- Cox, E. D., et al. (1997). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 97(7), 2441-2462.

- Stöckigt, J., et al. (2011). The Pictet-Spengler reaction in nature and in organic synthesis.

Sources

- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicreactions.org [organicreactions.org]

Application Note: A General Protocol for the Synthesis of N-Piperidinyl Pyrazoles via Knorr Cyclocondensation

Abstract

This application note provides a comprehensive guide for the synthesis of novel pyrazole derivatives using 4-(Fluoromethyl)-4-methylpiperidin-1-amine as a key building block. Pyrazoles are a cornerstone of medicinal chemistry, and their functionalization with unique moieties like fluorinated piperidines can significantly enhance pharmacological properties.[1] This document details the well-established Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][3] We provide a detailed reaction mechanism, a step-by-step experimental protocol, characterization guidelines, and a troubleshooting section to assist researchers in successfully synthesizing these target compounds. The protocol is designed for researchers in synthetic chemistry and drug development, offering insights into the rationale behind experimental choices and ensuring a robust, reproducible workflow.

Introduction and Scientific Rationale

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[4] The versatility of the pyrazole ring allows for extensive functionalization, enabling fine-tuning of a compound's steric and electronic properties to optimize its biological activity.[1]

The starting material, 4-(Fluoromethyl)-4-methylpiperidin-1-amine, introduces two valuable pharmacophores:

-

The Piperidine Ring: A saturated heterocycle frequently used to improve physicochemical properties such as solubility and metabolic stability, while also providing a vector for interacting with biological targets.[5]

-

The Fluoromethyl Group (-CH₂F): The introduction of fluorine is a common strategy in medicinal chemistry to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[6][7]

This guide focuses on the Knorr pyrazole synthesis, a classic and highly efficient method for constructing the pyrazole core.[8][9] The reaction involves the cyclocondensation of our N-amino-piperidine derivative with a suitable 1,3-dicarbonyl compound, typically under mild acidic conditions.[10] This method is renowned for its high yields and broad substrate scope, making it an ideal choice for generating libraries of novel pyrazole derivatives.[11]

Reaction Principle and Mechanism

The Knorr pyrazole synthesis proceeds via a cascade of acid-catalyzed condensation and cyclization steps. The overall transformation involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound to form the aromatic pyrazole ring with the elimination of two molecules of water.[4][10]

The mechanism can be summarized in the following key steps:

-

Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of the 4-(Fluoromethyl)-4-methylpiperidin-1-amine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Imine/Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a key hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms a five-membered heterocyclic intermediate (a hydroxyl-pyrazolidine).[12]

-

Dehydration and Aromatization: A final acid-catalyzed dehydration step eliminates a second molecule of water, leading to the formation of a double bond and the creation of the stable, aromatic pyrazole ring.[8][12]

Regioselectivity: It is critical to note that when an unsymmetrical 1,3-dicarbonyl compound is used (e.g., R¹ ≠ R³), a mixture of two regioisomers can be formed.[2][12] The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on the dicarbonyl compound and the pH of the reaction medium.[3][12] Separation of these isomers often requires careful chromatographic purification.[13]

Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure using acetylacetone as a model symmetric 1,3-dicarbonyl compound. Researchers should adapt molar equivalents and purification conditions based on the specific dicarbonyl substrate used.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 4-(Fluoromethyl)-4-methylpiperidin-1-amine | Round-bottom flask (appropriate size) |

| 1,3-Dicarbonyl compound (e.g., Acetylacetone) | Magnetic stirrer and stir bar |

| Anhydrous Ethanol (EtOH) | Reflux condenser |

| Glacial Acetic Acid (AcOH) | Heating mantle or oil bath |

| Dichloromethane (DCM) | Separatory funnel |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates (Silica) |

| Silica Gel (for chromatography) | Flash chromatography system |

| Hexanes & Ethyl Acetate (for chromatography) | Standard laboratory glassware |

Safety Precautions:

-

Hydrazine derivatives, including 4-(Fluoromethyl)-4-methylpiperidin-1-amine, should be considered toxic and handled with care.[8] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Organic solvents are flammable. Avoid open flames.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Fluoromethyl)-4-methylpiperidin-1-amine (1.0 eq).

-

Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).

-

Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.05 eq) to the solution. Rationale: A slight excess of the dicarbonyl ensures complete consumption of the more valuable hydrazine derivative.

-

-

Reaction Execution:

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the stirring mixture.[8] Rationale: The acid catalyzes both the initial imine formation and the final dehydration step, significantly accelerating the reaction rate.[10]

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80 °C for ethanol) using a heating mantle.

-

Allow the reaction to proceed for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using TLC (e.g., 70:30 Hexanes:Ethyl Acetate).

-

Spot the starting hydrazine, the dicarbonyl, and the reaction mixture on a TLC plate.

-

The reaction is complete upon the disappearance of the limiting reagent (the hydrazine derivative) and the appearance of a new, distinct product spot.

-

-

Workup and Isolation:

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acetic acid catalyst.

-

Wash with brine (saturated NaCl solution), then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.[13]

-

A gradient elution system, starting with a non-polar solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing polarity, is recommended to effectively separate the product from any unreacted starting material or impurities.

-

Combine the product-containing fractions (as identified by TLC) and remove the solvent under reduced pressure to yield the pure pyrazole product.

-

Caption: Figure 2: Experimental Workflow.

Product Characterization

The identity and purity of the synthesized pyrazole should be confirmed using standard analytical techniques. For the product of 4-(Fluoromethyl)-4-methylpiperidin-1-amine and acetylacetone (2,4-pentanedione), the expected product is 1-((4-(fluoromethyl)-4-methylpiperidin-1-yl))-3,5-dimethyl-1H-pyrazole.

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the pyrazole C4-H (~5.9-6.2 ppm).- Two singlets for the two pyrazole methyl groups (~2.2-2.5 ppm).- Doublet for the -CH₂F group (~4.5 ppm, coupled to ¹⁹F).- Characteristic signals for the piperidine ring protons. |

| ¹³C NMR | - Signals for the pyrazole ring carbons.- Doublet for the -CH₂F carbon (due to ¹JCF coupling).- Signals for the piperidine ring carbons. |

| ¹⁹F NMR | - A triplet corresponding to the -CH₂F group (coupled to the two adjacent protons). |

| Mass Spec. | - Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | - Impure or decomposed hydrazine starting material.[14] - Insufficient heating or reaction time. - Incorrect pH (too acidic or not acidic enough).[14] | - Ensure high purity of the N-aminopiperidine. - Monitor reaction by TLC and extend heating time if necessary. - Optimize the amount of acetic acid catalyst. |

| Reaction Stalls or is Sluggish | - Steric hindrance from a bulky 1,3-dicarbonyl compound. - Reduced nucleophilicity of the hydrazine.[14] | - Increase reaction temperature or switch to a higher-boiling solvent (e.g., Toluene). - Consider using a stronger acid catalyst, but monitor for side reactions. |

| Formation of Colored Impurities | - Air-oxidation or decomposition of the hydrazine derivative, especially at high temperatures.[15] | - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use freshly purified reagents. |

| Mixture of Regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl compound.[13] | - This is often unavoidable. Focus on optimizing the separation of isomers during column chromatography. Try different solvent systems or use a high-performance chromatography system. |

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

-

Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. (n.d.). ResearchGate. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Tasch-D%C3%B6mling/70414f5264b3836791b8600d8d73b53f6087593c]([Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Laboraty o. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

-

SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (2024). Indo American Journal of Pharmaceutical Research. [Link]

-

Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

- 194 recent advances in the synthesis of new pyrazole deriv

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). [No Source Found].

- Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Deriv

-

Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (2010). PubMed. [Link]

-

Recent developments in aminopyrazole chemistry. (2009). Arkivoc. [Link]

-

Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

-

Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Thieme. [Link]

-

Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020). MIT Open Access Articles. [Link]

- US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones. (n.d.).

-

Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (n.d.). [No Source Found].

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

-

After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. (n.d.). Organic Syntheses Procedure. [Link]

-

Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. jk-sci.com [jk-sci.com]

- 10. name-reaction.com [name-reaction.com]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reddit.com [reddit.com]

Strategic Incorporation of 4-Fluoromethyl Motifs: Bioisosteric Design & Synthetic Protocols

Abstract